1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea

Beschreibung

Historical Context of Pyrazole-Urea Derivatives in Medicinal Chemistry

The pyrazole nucleus has been recognized as a privileged scaffold in medicinal chemistry since the early 20th century due to its structural versatility and capacity for diverse biological interactions. The integration of urea functionalities into pyrazole-based compounds emerged prominently in the 2000s, driven by the need to enhance hydrogen-bonding capabilities and aqueous solubility in drug candidates. Early breakthroughs included Bayer Pharmaceutical’s 5-pyrazolyl-urea derivatives, which demonstrated potent inhibition of p38 mitogen-activated protein kinase (MAPK) with IC50 values as low as 13 nM. These discoveries catalyzed a surge in research, leading to compounds such as BIRB 796 (Dorapaminod), a clinical-stage p38 inhibitor that highlighted the therapeutic potential of pyrazole-urea hybrids in inflammatory and oncological diseases.

Structural Classification and Significance

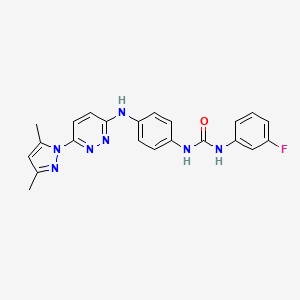

The compound 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea exemplifies a structurally advanced pyrazole-urea derivative. Its architecture comprises three distinct modules:

- Pyrazole core : A 3,5-dimethyl-substituted pyrazole at N1, enhancing steric bulk and metabolic stability.

- Pyridazine linker : A six-membered aromatic ring with two adjacent nitrogen atoms, facilitating π-π stacking interactions with biological targets.

- Urea bridge : Connects a 3-fluorophenyl group to a para-aminophenyl moiety, optimizing hydrogen-bond donor/acceptor capacity.

This tripartite design leverages the urea group’s dual hydrogen-bonding potential while the fluorophenyl substituent introduces electron-withdrawing effects, modulating lipophilicity and target affinity.

Research Evolution and Current Scientific Focus

Recent advancements in pyrazole-urea chemistry have prioritized kinase inhibition and glucosylceramide synthase (GCS) modulation . For instance, fused pyrazole-urea analogs reported in 2023 exhibit nanomolar IC50 values against GCS, a target implicated in lysosomal storage disorders and cancer. Parallel innovations in synthesis, such as Idorsia Pharmaceuticals’ scalable reductive amination and intramolecular urea cyclization protocols, have enabled kilogram-scale production of clinical candidates like ACT-1014-6470, a C5aR1 antagonist. The compound under analysis aligns with these trends, as its pyridazine-pyrazole-urea framework suggests potential applicability in kinase-driven pathologies.

Theoretical Framework for Structure-Function Relationships

The bioactivity of pyrazole-urea derivatives is governed by three key structural parameters:

- Substituent electronics : Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance urea’s hydrogen-bond acceptor strength, critical for target engagement.

- Ring hybridization : Pyridazine’s electron-deficient nature directs regioselective interactions with kinase ATP pockets, as evidenced by X-ray co-crystallography studies.

- Conformational rigidity : The 3,5-dimethylpyrazole restricts rotational freedom, reducing entropy penalties upon binding.

| Structural Feature | Functional Role |

|---|---|

| 3,5-Dimethylpyrazole | Enhances metabolic stability and steric complementarity with hydrophobic pockets |

| Pyridazine linker | Facilitates π-π interactions with aromatic residues in target proteins |

| 3-Fluorophenylurea | Modulates lipophilicity and strengthens hydrogen-bonding with catalytic lysines |

These principles underpin the rational design of next-generation pyrazole-urea therapeutics, emphasizing balanced hydrophobicity and target specificity.

Eigenschaften

IUPAC Name |

1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(3-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O/c1-14-12-15(2)30(29-14)21-11-10-20(27-28-21)24-17-6-8-18(9-7-17)25-22(31)26-19-5-3-4-16(23)13-19/h3-13H,1-2H3,(H,24,27)(H2,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMZTZRUHSCEGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that related compounds inhibit Aurora-A kinase with IC50 values as low as .

Anti-inflammatory Effects

Pyrazole compounds have also been linked to anti-inflammatory activities. They modulate signaling pathways such as MAPK and NF-kB, leading to reduced expression of pro-inflammatory cytokines. For example, a related study demonstrated that certain pyrazole derivatives inhibited pMAPK levels in liver and lung tissues by up to 95% .

Study 1: Antitumor Activity

In a recent study by Xia et al., a structurally similar pyrazole derivative was screened for antitumor activity against various cancer cell lines. The compound displayed significant cell apoptosis with an IC50 value of against A549 lung cancer cells . This suggests that the target compound may possess similar efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea | A549 | TBD |

| Related Pyrazole Derivative | A549 | 49.85 |

Study 2: Inhibition of Kinases

Another significant finding relates to the inhibition of kinases by pyrazole derivatives. For instance, compounds similar to the target showed potent inhibition of CDK2 with IC50 values around , demonstrating their potential as therapeutic agents in cancer treatment .

| Compound Type | Kinase Target | IC50 (nM) |

|---|---|---|

| Pyrazole Derivative | CDK2 | 0.95 |

| Target Compound | TBD | TBD |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and hypothesized biological implications compared to similar compounds:

Q & A

Q. What are the key synthetic pathways and purification challenges for this compound?

The synthesis involves multi-step reactions, typically starting with the coupling of pyridazine and pyrazole precursors, followed by urea bond formation. Critical steps include:

- Amine-isocyanate coupling : Reacting 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline with 3-fluorophenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Purification challenges : Column chromatography (silica gel, ethyl acetate/hexane gradient) is required to separate byproducts due to the compound’s hydrophobicity. Reverse-phase HPLC may enhance purity (>95%) for pharmacological studies .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and urea carbonyl (δ 155–160 ppm). F NMR confirms the fluorophenyl group (δ -110 to -120 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHFNO: 438.18) .

- IR spectroscopy : Urea C=O stretch (~1640–1680 cm) and N-H bends (~1500–1550 cm) confirm the urea moiety .

Q. What preliminary assays evaluate the compound’s biological activity?

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can SAR studies optimize pharmacological profiles?

- Pyridazine modifications : Replace dimethylpyrazole with morpholine () to enhance solubility.

- Fluorophenyl substitutions : Compare 3-fluoro vs. 4-fluoro analogs () to assess target selectivity.

- Urea linker alternatives : Introduce thiourea or sulfonamide groups to improve metabolic stability .

- Data-driven design : Use IC values and LogP calculations to balance potency and bioavailability .

Q. How to resolve contradictions in reported biological activity data?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

- Batch-to-batch variability : Characterize purity (HPLC) and crystallinity (PXRD) to rule out impurities affecting activity .

Q. What computational strategies predict target binding and validate interactions?

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1M17). Prioritize compounds with ΔG < -8 kcal/mol .

- MD simulations : Assess binding stability (50 ns trajectories) in GROMACS. Validate hydrogen bonds to pyridazine N-atoms .

- Experimental validation : Surface plasmon resonance (SPR) measures binding kinetics (K, k/k) .

Q. How do structural modifications impact metabolic stability?

- Pyrazole methylation : 3,5-Dimethyl groups (current structure) reduce CYP450-mediated oxidation vs. unsubstituted pyrazoles .

- Fluorine effects : The 3-fluorophenyl group enhances metabolic stability by resisting hydroxylation. Compare plasma stability in liver microsomes (HLM/RLM assays) .

- Urea bioisosteres : Replace urea with amide or carbamate to assess half-life in pharmacokinetic studies (e.g., rat IV/PO) .

Q. Which models assess efficacy and toxicity?

- In vitro : 3D tumor spheroids for penetration studies; hERG inhibition assays (patch-clamp) for cardiac safety .

- In vivo : Xenograft models (e.g., HCT-116 colon cancer) at 10–50 mg/kg doses. Monitor liver enzymes (ALT/AST) and body weight .

- ADME profiling : Caco-2 permeability, plasma protein binding (equilibrium dialysis), and CYP inhibition panels .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.